methyl 2-isocyano-2-phenylacetate
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Overview
Description
Methyl 2-isocyano-2-phenylacetate is an organic compound with the molecular formula C10H9NO3 It is characterized by the presence of an isocyano group (-N≡C) attached to a phenylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-isocyano-2-phenylacetate can be synthesized through several methods, including multicomponent reactions (MCRs) involving isocyanides. One common approach is the Ugi reaction, which involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide. The reaction typically occurs under mild conditions and can be performed in a one-pot process, making it efficient and convenient .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions, scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-isocyano-2-phenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The isocyano group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions to form heterocyclic compounds.
Oxidation and Reduction: The phenylacetate moiety can be oxidized or reduced under appropriate conditions
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Cycloaddition Reagents: Cycloaddition reactions may involve reagents such as azides or alkynes.
Oxidizing Agents: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, amides, and esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-isocyano-2-phenylacetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 2-isocyano-2-phenylacetate involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and enzymes, potentially inhibiting their function. The compound can target specific metabolic pathways, such as fatty acid biosynthesis and the hexosamine pathway, by covalently binding to active site cysteines in enzymes .
Comparison with Similar Compounds
Similar Compounds
Phenyl isocyanide: Shares the isocyano group but lacks the ester functionality.
Methyl isocyanide: Similar in structure but without the phenyl group.
Benzonitrile: Contains a nitrile group instead of an isocyano group
Uniqueness
Methyl 2-isocyano-2-phenylacetate is unique due to its combination of the isocyano group with a phenylacetate moiety, providing distinct reactivity and potential for diverse applications in synthesis and research .
Properties
IUPAC Name |
methyl 2-isocyano-2-phenylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-11-9(10(12)13-2)8-6-4-3-5-7-8/h3-7,9H,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSIHYZCBHLEOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)[N+]#[C-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39533-32-9 |
Source
|
Record name | methyl 2-isocyano-2-phenylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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